

Application Note: Isolating Rhizoxin from Bacterial Cultures

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Compound of Interest

Compound Name: *Rhizoxin*

Cat. No.: B1680598

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhizoxin is a potent antimitotic agent with significant antitumor, antifungal, and phytotoxic properties.[1][2] Originally isolated from the fungus *Rhizopus microsporus*, the causative agent of rice seedling blight, it was later discovered that **rhizoxin** and its analogs are biosynthesized by symbiotic bacteria residing within the fungus, primarily *Paraburkholderia rhizoxinica* (formerly *Burkholderia rhizoxinica*).[2][3][4][5] Strains of *Pseudomonas fluorescens* have also been identified as producers of **rhizoxin** analogs.[1] The mechanism of action involves binding to β -tubulin, which disrupts microtubule dynamics and inhibits mitosis.[2][6] This application note provides a detailed protocol for the isolation and purification of **rhizoxin** from bacterial cultures.

Experimental Protocols

1. Cultivation of **Rhizoxin**-Producing Bacteria

This protocol is based on the cultivation of *Pseudomonas fluorescens* Pf-5 for the production of **rhizoxin** analogs.[1]

a. Media Preparation: Prepare Davis medium for bacterial culture. While the exact composition of the Davis medium used in the primary reference is not detailed, a standard composition can

be used. Alternatively, MGY M9 medium (10 g/L glycerol, 1.25 g/L yeast extract, M9 salts) has been used for cultivating **rhizoxin**-producing endosymbionts.[7]

b. Inoculation and Growth: Inoculate seven 5,000-ml Erlenmeyer flasks, each containing 1.5 liters of Davis medium, with *P. fluorescens* Pf-5.[1] For endosymbiont cultivation, pure cultures of Mycetohabitans **rhizoxinica** can be grown at 30°C in MGY M9 minimal medium.[8]

c. Incubation: Incubate the flasks with shaking (150 rpm) at 21°C for 48 hours.[1]

2. Extraction of **Rhizoxin**

a. Solvent Extraction: Following incubation, exhaustively extract the entire fermentation broth (10.5 liters) with an equal volume of ethyl acetate.[1]

b. Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude organic extract. From a 10.5-liter culture, approximately 1.9 g of crude extract can be expected.[1]

3. Purification of **Rhizoxin** Analogs

a. Vacuum Liquid Chromatography (VLC): Fractionate the crude organic extract using vacuum liquid chromatography over a silica gel column.[1]

- Stationary Phase: Silica gel
- Mobile Phase: A stepwise gradient of hexane-ethyl acetate followed by ethyl acetate-acetonitrile.
- Fraction Collection: Collect seven fractions, each of approximately 350 ml.[1]

b. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the fractions containing **rhizoxin** analogs (typically fractions 5 and 6) by RP-HPLC.[1]

- Column: Knauer C18 Eurospher-100 (250 by 8 mm; 5-µm particle size)[1]
- Mobile Phase: Acetonitrile-Water (60:40) containing 1% acetic acid[1]
- Flow Rate: 2 ml/min[1]

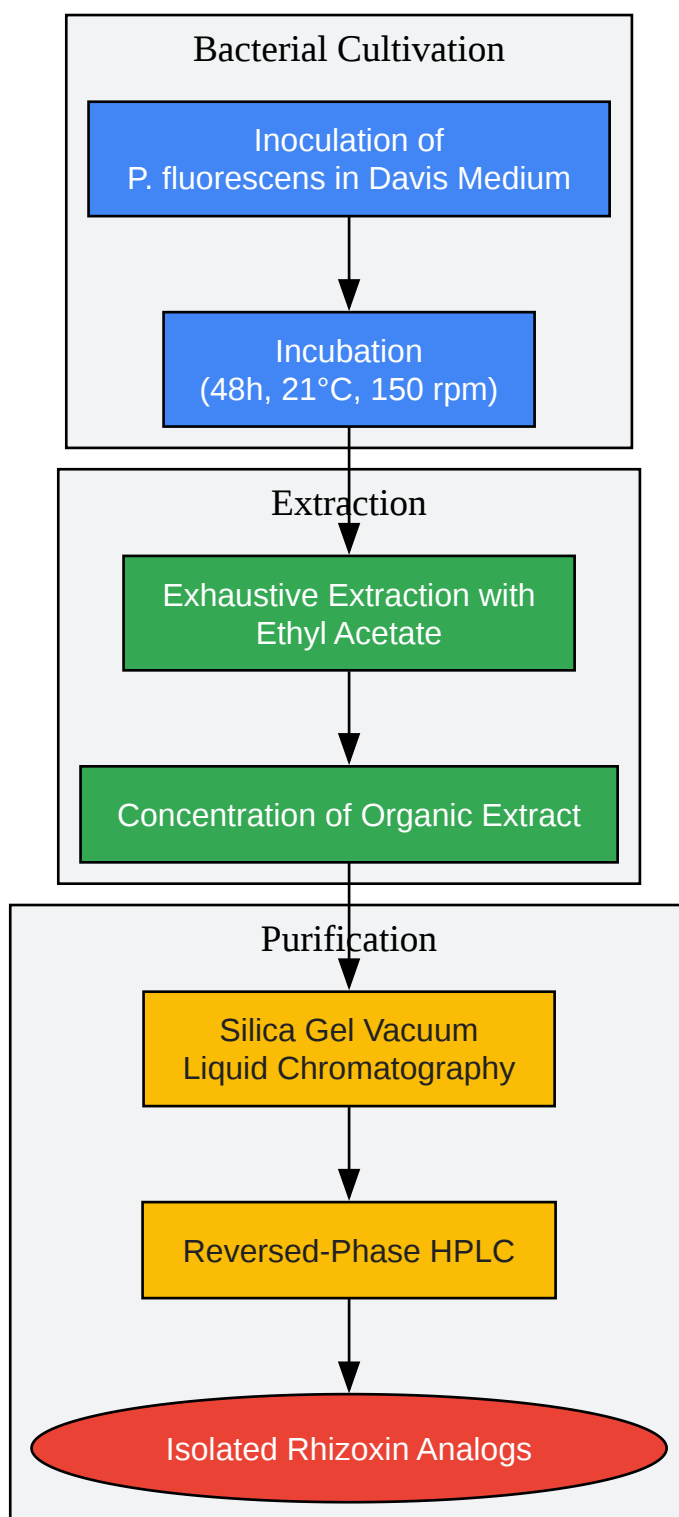
- Detection: Photodiode array detector monitoring for the characteristic UV profile of **rhizoxins** (λ_{max} , 295, 310, and 320 nm).[1]

Data Presentation

Table 1: Yield of **Rhizoxin** Analogs from a 10.5-Liter Culture of *P. fluorescens* Pf-5.[1]

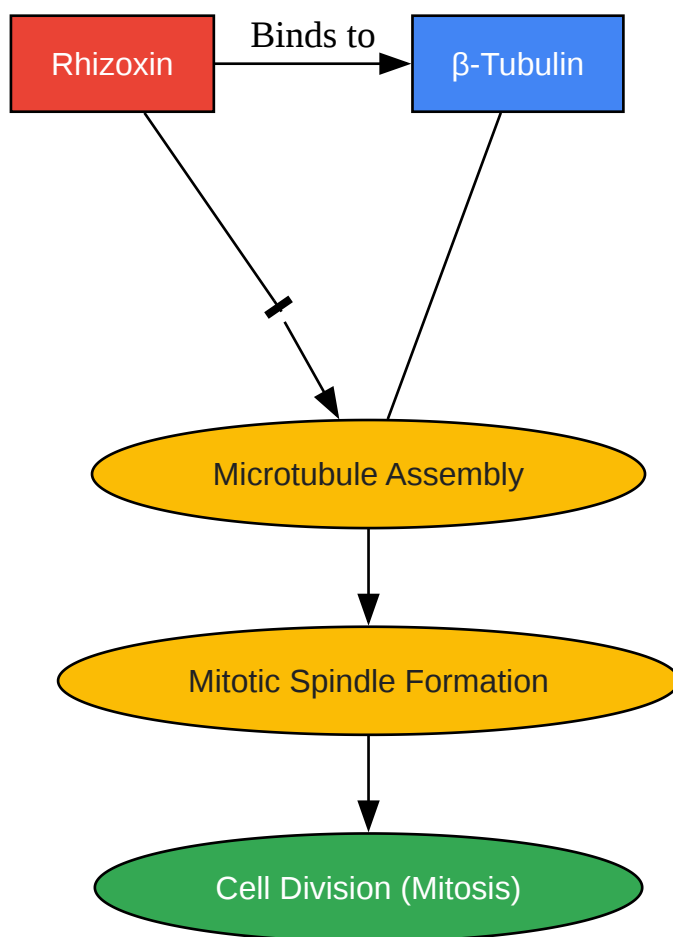
Rhizoxin Analog	Yield (mg)
WF-1360 F	12.0
22Z-WF-1360 F	1.8
WF-1360 B	1.5
WF-1360 C	2.3
Rhizoxin D	1.5

Visualizations



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Caption: Workflow for the isolation and purification of **Rhizoxin**.



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Caption: Mechanism of action of **Rhizoxin**.

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References

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